
2-Oxobutanamide
Overview
Description
2-Oxobutanamide, also known as acetamide or ethanamide, is a colorless, crystalline solid that is commonly used in scientific experiments due to its unique physical and chemical properties . It has a molecular weight of 101.11 and its IUPAC name is (2Z)-2-hydroxy-2-butenamide .
Synthesis Analysis
The synthesis of 2-Oxobutanamide derivatives, such as 2-benzylidene-3-oxobutanamide, has been reported in the literature . An efficient one-step synthesis method was developed, which allowed the introduction of an α,β-unsaturated ketone moiety . This synthesis process is significant in the quest to identify a new molecular scaffold .
Molecular Structure Analysis
The molecular formula of 2-Oxobutanamide is C4H7NO2 . The InChI code is 1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) .
Physical And Chemical Properties Analysis
Relevant Papers
Relevant papers on 2-Oxobutanamide can be found at Sigma-Aldrich . These papers provide more detailed information on the properties and applications of 2-Oxobutanamide.
Scientific Research Applications
Catalytic Applications
2-Oxobutanamide has been explored for its potential in catalysis. Zigterman et al. (2007) conducted a study on the rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides, demonstrating high regio- and enantioselectivity. This process involved the use of P-chiral diphosphines for enhanced selectivity, and the resultant oxobutanamides were further converted to various targets (Zigterman et al., 2007).
Chemical Structure and Bonding
Frohberg et al. (2002) examined N-aryl-2-chloro-3-oxobutanamides, focusing on hydrogen bonding within the molecules. Their research highlighted the presence of intermolecular hydrogen bonds in the solid state, which were disrupted in solution. This study provides insights into the structural characteristics and bonding behavior of similar compounds (Frohberg et al., 2002).
Synthesis of Derivative Compounds
The synthesis of derivative compounds using 3-oxobutanamide has been a subject of research. O'Callaghan et al. (1997) explored the reaction of 3-oxobutanamide with various compounds to produce di-, tetra-, and hexa-hydropyridin-2-one derivatives, demonstrating the versatility of 3-oxobutanamide in synthesizing complex organic compounds (O'Callaghan et al., 1997).
Photosensitizers Development
Yogo et al. (2005) developed a novel photosensitizer based on the BODIPY chromophore, demonstrating enhanced properties like high photostability and insensitivity to solvent conditions. This research highlights the potential use of 2-oxobutanamide derivatives in the development of efficient and versatile photosensitizers (Yogo et al., 2005).
Chemical Synthesis and Reactions
Sebti and Foucaud (1986) studied the anionic activation by fluoride ion in systems involving 2-acyloxy 2-methyl 3-oxobutanamides. This research contributes to the understanding of heterocyclization reactions and the role of fluoride ion as an efficient base in such processes (Sebti & Foucaud, 1986).
Advanced Oxidation Techniques
Neyens and Baeyens (2003) provided a comprehensive review of Fenton's reagent reactions, which involve the activation of hydrogen peroxide by iron salts. This study is relevant to the field of environmental chemistry and the treatment of hazardous pollutants (Neyens & Baeyens, 2003).
Cytotoxicity and Safety Assessment
Razzaghi-Asl et al. (2017) evaluated the toxicity of 3-oxobutanamide derivatives on human lymphocytes and mitochondria. This research is crucial in understanding the safety profile of these compounds for potential therapeutic applications (Razzaghi-Asl et al., 2017).
Mechanism of Action
Target of Action
2-Oxobutanamide, also known as 2-Oxobutanoic Acid, interacts with several targets. One of its primary targets is the enzyme 1-aminocyclopropane-1-carboxylate deaminase found in Pseudomonas sp. (strain ACP) . Another target is the Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii .
Mode of Action
It is known that it interacts with its targets, possibly influencing their enzymatic activity . More research is needed to fully elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
2-Oxobutanamide is involved in several biochemical pathways. These include Glycine and Serine Metabolism, Propanoate Metabolism, Selenoamino Acid Metabolism, Cystathionine beta-Synthase Deficiency, Methionine Metabolism, Malonic Aciduria, Methionine Adenosyltransferase Deficiency, Non-Ketotic Hyperglycinemia, Sarcosinemia, Homocystinuria, Cystathionine beta-Synthase Deficiency, Dihydropyrimidine Dehydrogenase Deficiency (DHPD), Methylmalonic Aciduria Due to Cobalamin-Related Disorders, S-Adenosylhomocysteine (SAH) Hydrolase Deficiency, Glycine N-Methyltransferase Deficiency, Dimethylglycine Dehydrogenase Deficiency, Methylenetetrahydrofolate Reductase Deficiency (MTHFRD), Hypermethioninemia, Threonine and 2-Oxobutanoate Degradation, Homocysteine Degradation, Dimethylglycine Dehydrogenase Deficiency, Hyperglycinemia, Non-Ketotic, Malonyl-CoA Decarboxylase Deficiency, gamma-Cystathionase Deficiency (CTH), Homocystinuria-Megaloblastic Anemia Due to Defect in Cobalamin Metabolism, cblG Complementation Type .
Result of Action
It is known to interact with several enzymes and participate in numerous biochemical pathways . The exact outcomes of these interactions and their implications for cellular function require further investigation.
Action Environment
The action, efficacy, and stability of 2-Oxobutanamide can be influenced by various environmental factors. For instance, its solubility in water, alcohol, and ketones suggests that its action could be affected by the solvent environment. , which could influence its stability under different environmental conditions.
properties
IUPAC Name |
2-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMINFSIXCUCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxobutanamide | |
CAS RN |
30887-80-0 | |
| Record name | 2-oxobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-oxobutanamide derivatives and how are they characterized?
A1: 2-Oxobutanamide derivatives typically consist of a butanamide backbone with a ketone group at the second carbon. Substitutions on the phenyl ring at the nitrogen atom contribute to the diversity and biological activity of these compounds. Characterization often involves spectroscopic techniques. For example, [] employed infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Spin Resonance (ESR) to elucidate the structure of novel Schiff base mixed ligand transition metal complexes incorporating a 2-oxobutanamide moiety.
Q2: Have any studies explored the antimicrobial activity of 2-oxobutanamide derivatives?
A2: Yes, research has demonstrated the promising antimicrobial activity of certain 2-oxobutanamide derivatives. In one study [], researchers synthesized a series of transition metal complexes with 2-oxobutanamide-containing ligands. These complexes showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the free ligands. Notably, some complexes exhibited comparable or even higher activity than the standard drug ampicillin.
Q3: Can you provide an example of how the structure of a 2-oxobutanamide derivative influences its biological activity?
A3: While the provided research excerpts do not delve into specific Structure-Activity Relationship (SAR) studies for antimicrobial activity, we can infer some relationships. The study highlighting the transition metal complexes [] suggests that the metal center and the overall complex structure significantly contribute to the enhanced antimicrobial activity compared to the free ligand. This highlights the importance of considering the entire molecule, including metal coordination, when designing 2-oxobutanamide derivatives with specific biological activities.
Q4: Beyond antimicrobial activity, are there other potential applications for 2-oxobutanamide derivatives?
A4: Although not directly addressed in the provided excerpts, 2-oxobutanamide derivatives have been investigated for other applications. For instance, research on structurally similar compounds, such as 3-(4-substituted phenyl)-2-oxobutanamides, has explored their potential as analgesics []. This suggests that modifications to the core structure of 2-oxobutanamides could lead to compounds with diverse pharmacological activities.
Q5: Has the environmental fate of 2-oxobutanamide derivatives been studied?
A5: While the provided research focuses on synthesis and biological activity, the environmental impact of chemicals is crucial. Research on the herbicide Pentoxazone, which contains a 2,4-dione ring system related to 2-oxobutanamide, provides insight into potential degradation pathways. Studies have shown that Pentoxazone is readily degraded by soil microorganisms, highlighting the importance of understanding the environmental fate of such compounds [, ]. These findings emphasize the need for similar investigations into the biodegradability and potential environmental impact of 2-oxobutanamide derivatives, especially if they are to be used in applications with potential for environmental release.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)
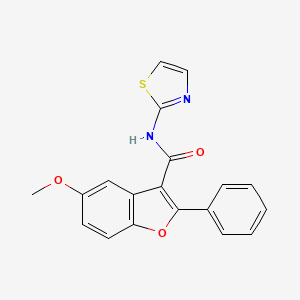
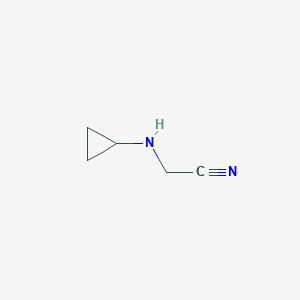

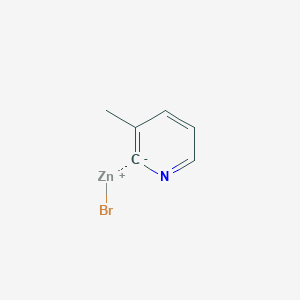

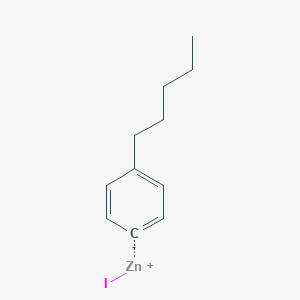
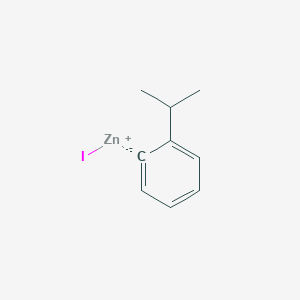
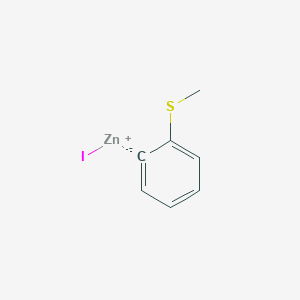
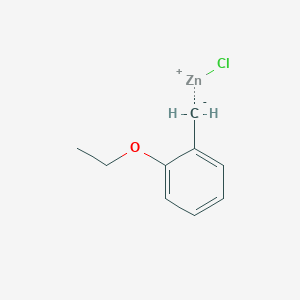
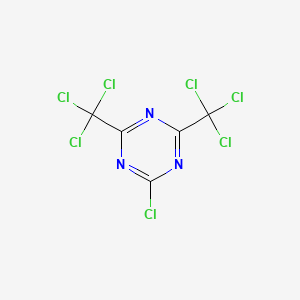
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)

